molecular formula C₂₃H₂₆ClNO₇ B1142153 SCH 23390 Glucuronide CAS No. 138584-32-4

SCH 23390 Glucuronide

Número de catálogo: B1142153
Número CAS: 138584-32-4
Peso molecular: 463.91
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of SCH 23390 Glucuronide involves the glucuronidation of SCH 23390. This process can be carried out in vitro using rat liver microsomes and the cofactor UDP-glucuronic acid (UDPGA) . The reaction conditions typically include the addition of detergents such as Lubrol or Triton X-100 to enhance liver enzyme activity. The separation of this compound from SCH 23390 can be achieved using high-performance liquid chromatography (HPLC) techniques or solvent extraction with 3-heptanone .

Análisis De Reacciones Químicas

SCH 23390 Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction that involves the conjugation of glucuronic acid to the parent compound. This reaction is catalyzed by the enzyme glucuronosyltransferase . The major product formed from this reaction is this compound, which is more water-soluble and can be readily excreted from the body. Other reactions such as oxidation, reduction, or substitution are not commonly associated with this compound.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Role in Metabolism
SCH 23390 Glucuronide is primarily utilized in pharmacokinetic studies to investigate the metabolism of SCH 23390. The glucuronidation process enhances the solubility of the parent compound, facilitating its excretion from the body. This metabolic transformation is primarily catalyzed by UDP-glucuronosyltransferases, which are predominantly present in the liver but also found in other tissues such as the gut and kidney .

Enzymatic Activity
Studies have shown that the glucuronidation of SCH 23390 involves a reaction where glucuronic acid is transferred from UDP-glucuronic acid to the hydroxyl group of SCH 23390, resulting in an O-glucuronide conjugate. Factors influencing this enzymatic reaction include pH, enzyme concentration, and the presence of other substrates or inhibitors.

Investigating Dopamine Receptor Interactions

Dopamine Receptor Antagonism
SCH 23390 is recognized for its high affinity for dopamine D1 and D5 receptors. The inhibition constants (K_i) for these receptors are approximately 0.2 nM and 0.3 nM, respectively . The metabolite this compound aids researchers in understanding how modifications to drug structures can affect their therapeutic profiles and safety profiles in clinical settings.

Behavioral Studies
Research involving animal models has demonstrated that systemic administration of SCH 23390 can modulate dopaminergic activity. For instance, it has been shown to reverse cocaine-induced locomotion in rats by occupying D1-like receptors in the nucleus accumbens . Such studies highlight the importance of this compound as a reference compound in examining drug interactions and metabolic pathways involving dopamine receptor antagonists.

Drug Interaction Studies

Metabolic Pathways
The formation of this compound allows for the exploration of metabolic pathways involving other dopaminergic agents. In vitro studies have indicated that glucuronidation rates differ among various compounds, which may influence their duration of action and therapeutic efficacy . For example, comparisons between SCH 23390 and its analogs reveal distinct glucuronidation profiles that can inform drug design strategies.

Case Studies and Research Findings

Study Findings
Characterization of rat liver glucuronosyltransferaseIdentified unique substrate specificity towards dopaminergic agents; confirmed formation of this compound using rat liver microsomes .
Effects on locomotor activitySystemic administration of SCH 23390 significantly reversed cocaine-induced locomotion, demonstrating its role in modulating dopaminergic activity .
Comparative glucuronidation ratesSCH 39166 showed lower glucuronidation rates compared to SCH 23390, suggesting potential implications for therapeutic use .

Comparación Con Compuestos Similares

Propiedades

Número CAS

138584-32-4

Fórmula molecular

C₂₃H₂₆ClNO₇

Peso molecular

463.91

Sinónimos

(R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-yl β-D-Glucopyranosiduronic Acid;  (2S,3S,4S,5R,6S)-6-(((R)-8-Chloro-5-cyclohexyl-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxy

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.